molecular formula C43H58O6 B10848967 Guttiferone I

Guttiferone I

Cat. No.: B10848967
M. Wt: 670.9 g/mol
InChI Key: HIGOXQQRSUDJCL-KJLWUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Guttiferone I can be synthesized through various chemical routes. One common method involves the cyclization of xanthones, which are intermediates in the biosynthesis of benzophenones . The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the bark and stem of Garcinia humilis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Guttiferone I undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Guttiferone I has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its role in cellular processes and its potential as a bioactive compound.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and antitumor properties. .

    Industry: Used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Guttiferone I is part of a larger family of guttiferones, which includes compounds like Guttiferone A, Guttiferone B, and Guttiferone K . These compounds share similar structures but differ in their side chains and functional groups, leading to variations in their biological activities.

Comparison with Similar Compounds

Uniqueness of Guttiferone I: this compound stands out due to its balanced profile of anti-inflammatory, antioxidant, and antitumor activities, making it a versatile compound for various therapeutic applications .

Properties

Molecular Formula

C43H58O6

Molecular Weight

670.9 g/mol

IUPAC Name

(1R,3E,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C43H58O6/c1-27(2)13-11-15-31(9)16-18-33-26-42(23-20-29(5)6)38(47)36(37(46)32-17-19-34(44)35(45)25-32)39(48)43(40(42)49,24-21-30(7)8)41(33,10)22-12-14-28(3)4/h13-14,16-17,19-21,25,33,44-46H,11-12,15,18,22-24,26H2,1-10H3/b31-16+,37-36+/t33-,41+,42-,43+/m0/s1

InChI Key

HIGOXQQRSUDJCL-KJLWUZBSSA-N

Isomeric SMILES

CC(=CCC/C(=C/C[C@H]1C[C@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@](C2=O)([C@]1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)/C)C

Canonical SMILES

CC(=CCCC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)C)C

Origin of Product

United States

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